molecular formula C5H10Cl2O2Si B104955 2-(Carbomethoxy)ethylmethyldichlorosilane CAS No. 18163-42-3

2-(Carbomethoxy)ethylmethyldichlorosilane

Cat. No.: B104955
CAS No.: 18163-42-3
M. Wt: 201.12 g/mol
InChI Key: LWCNCHYFFPUDIH-UHFFFAOYSA-N
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Description

2-(Carbomethoxy)ethylmethyldichlorosilane is an organosilicon compound with the molecular formula C5H10Cl2O2Si. It is also known by other names such as methyl 3-[dichloro(methyl)silyl]propanoate and propanoic acid, 3-(dichloromethylsilyl)-, methyl ester . This compound is a transparent liquid with a density of 1.87 g/mL and a boiling point of 98°C . It is primarily used in various chemical reactions and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Carbomethoxy)ethylmethyldichlorosilane can be synthesized through the reaction of methyl 3-chloropropionate with methyltrichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent the formation of hydrogen chloride . The general reaction scheme is as follows:

CH3O2CCH2CH2Cl+CH3SiCl3CH3O2CCH2CH2SiCl2CH3+HCl\text{CH}_3\text{O}_2\text{CCH}_2\text{CH}_2\text{Cl} + \text{CH}_3\text{SiCl}_3 \rightarrow \text{CH}_3\text{O}_2\text{CCH}_2\text{CH}_2\text{SiCl}_2\text{CH}_3 + \text{HCl} CH3​O2​CCH2​CH2​Cl+CH3​SiCl3​→CH3​O2​CCH2​CH2​SiCl2​CH3​+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction is carried out in the presence of a suitable catalyst, and the product is purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Carbomethoxy)ethylmethyldichlorosilane undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form silanols and hydrogen chloride.

    Substitution: Reacts with nucleophiles to replace the chlorine atoms with other functional groups.

    Condensation: Forms siloxane bonds through the reaction with other silanes.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions.

    Substitution: Nucleophiles such as alcohols, amines, or thiols.

    Condensation: Other silanes or silanols under acidic or basic conditions.

Major Products Formed

    Hydrolysis: Silanols and hydrogen chloride.

    Substitution: Various substituted silanes depending on the nucleophile used.

    Condensation: Siloxanes and hydrogen chloride.

Scientific Research Applications

2-(Carbomethoxy)ethylmethyldichlorosilane is used in various scientific research applications, including:

    Chemistry: As a reagent in the synthesis of organosilicon compounds and as a precursor for the preparation of functionalized silanes.

    Biology: In the modification of biomolecules for enhanced stability and functionality.

    Medicine: In the development of drug delivery systems and as a component in biomedical devices.

    Industry: In the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-(Carbomethoxy)ethylmethyldichlorosilane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The compound reacts with water or other nucleophiles to form silanols, which can further condense to form siloxane bonds. These reactions are crucial in the formation of silicone-based materials and coatings .

Comparison with Similar Compounds

Similar Compounds

    2-(Carbomethoxy)ethyltrichlorosilane: Similar structure but with three chlorine atoms instead of two.

    Bis(trimethylsilylmethyl)dichlorosilane: Contains two trimethylsilylmethyl groups instead of a carbomethoxyethyl group.

    3-Cyanopropylmethyldichlorosilane: Contains a cyanopropyl group instead of a carbomethoxyethyl group.

Uniqueness

2-(Carbomethoxy)ethylmethyldichlorosilane is unique due to its specific functional groups, which provide distinct reactivity and applications compared to other similar compounds. Its carbomethoxyethyl group allows for specific modifications and reactions that are not possible with other silanes .

Properties

IUPAC Name

methyl 3-[dichloro(methyl)silyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Cl2O2Si/c1-9-5(8)3-4-10(2,6)7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCNCHYFFPUDIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC[Si](C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50939457
Record name Methyl 3-[dichloro(methyl)silyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18163-34-3
Record name Methyl 3-(dichloromethylsilyl)propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18163-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-(dichloromethylsilyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018163343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 3-(dichloromethylsilyl)-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl 3-[dichloro(methyl)silyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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